molecular formula C5H5N5S B043378 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine CAS No. 23771-52-0

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Cat. No.: B043378
CAS No.: 23771-52-0
M. Wt: 167.19 g/mol
InChI Key: YJMNLDSYAAJOPX-UHFFFAOYSA-N
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Description

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a versatile and highly valuable fused heterocyclic scaffold of significant interest in medicinal chemistry and biochemical research. This purine isostere serves as a crucial building block for the synthesis of novel nucleoside analogs and enzyme inhibitors. Its primary research value lies in its role as a potent inhibitor of xanthine oxidase (XO), a key enzyme in the purine degradation pathway, making it a pivotal compound for studying hyperuricemia, gout, and related oxidative stress conditions. The molecule's mechanism of action involves mimicking the natural substrate, hypoxanthine, and competitively binding to the molybdenum-pterin active site of xanthine oxidase, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. Beyond xanthine oxidase inhibition, this multifunctional core structure is extensively utilized in the design and development of potential therapeutic agents targeting various kinases, phosphodiesterases (PDEs), and other purine-binding enzymes. Its unique structure, featuring both amino and mercapto functional groups, allows for extensive chemical modifications, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical space for drug discovery. Researchers employ this compound in high-throughput screening, fragment-based drug design, and as a precursor for more complex, target-specific molecules in oncology, immunology, and cardiovascular disease research.

Properties

IUPAC Name

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNLDSYAAJOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=S)NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178447
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23771-52-0
Record name 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione
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Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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Record name 23771-52-0
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Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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Preparation Methods

Ammonolysis of 4,6-Dimercapto-1-pyrazolo[3,4-d]pyrimidine

The most direct method involves reacting 4,6-dimercapto-1-pyrazolo[3,4-d]pyrimidine with excess ammonia under high-temperature conditions. As detailed in Example 7 of US3474098A, 650 mg of the dimercapto precursor is heated with 200 mL of ammonia-saturated ethanol in a sealed tube at 149°C for 18 hours. After evaporation, the residue is dissolved in cold hydrochloric acid and neutralized with ammonium hydroxide to precipitate the product. This method yields 400 mg (61.5%) of 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a colorless powder, which exhibits no decomposition below 320°C.

Key Reaction Parameters

ParameterValue
Temperature149°C
Reaction Time18 hours
SolventEthanol
Ammonia ConcentrationSaturated solution
Yield61.5%

The UV absorption spectrum of the product shows maxima at 245 nm, 255 nm, and 295 nm at pH 1, shifting to 250 nm, 275 nm, and 290 nm at pH 11, confirming the presence of conjugated π-systems and pH-dependent tautomerization.

Hypochlorite-Mediated Cyclization of Pyrazole-3,4-dicarboxamide

An alternative route begins with pyrazole-3,4-dicarboxamide , a key intermediate disclosed in US3474098A. Treatment with sodium hypochlorite induces cyclization to form 4,6-dihydroxy-1-pyrazolo[3,4-d]pyrimidine , which is subsequently functionalized via thiolation and amination.

Thiolation with Phosphorus Pentasulfide

In Example 4, 1 gram of 4-hydroxy-6-mercapto precursor is reacted with 3 grams of phosphorus pentasulfide (P₂S₅) in 60 mL of pyridine at reflux for 16 hours. This replaces hydroxyl groups with mercapto (-SH) functionalities, yielding 4,6-dimercapto-1-pyrazolo[3,4-d]pyrimidine . The product is crystallized from boiling water as a yellow powder, stable up to 320°C.

Selective Amination

The dimercapto intermediate is then subjected to ammonolysis (as in Section 1.1) to introduce the amino group selectively at the 4-position. This stepwise approach allows precise control over substitution patterns, critical for optimizing biological activity.

Catalytic Desulfurization with Raney Nickel

Example 8 of US3474098A describes a desulfurization method to purify this compound. A mixture of the crude product, ammonium hydroxide, water, and Raney nickel is refluxed for three hours. The catalyst removes excess sulfur, and subsequent filtration and recrystallization yield the hydrochloride salt as colorless needles. While this method improves purity, it reduces overall yield due to sulfur loss.

Comparative Analysis of Methodologies

Yield and Scalability

The ammonolysis route (Section 1.1) offers moderate yields (61.5%) but uses readily available reagents and standard laboratory equipment, making it suitable for small-scale synthesis. In contrast, the hypochlorite-mediated pathway (Section 1.2) involves multiple steps, reducing overall efficiency but enabling precise functionalization. Industrial applications may favor the latter for its scalability, as evidenced by CN102516182B’s emphasis on cost-effective ammonolysis.

Purity and Characterization

UV spectroscopy is critical for quality control. The hypochlorite-derived product exhibits maxima at 255 nm and 330 nm at both pH 1 and 11, indicating structural stability across physiological conditions. In contrast, desulfurization introduces variability, with additional peaks observed at 275 nm due to residual sulfur species .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their catalytic activity, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for the development of anti-cancer drugs .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

  • Structural Differences : The mercapto (-SH) group in APP is replaced by a hydroxyl (-OH) group.
  • Functional Impact: While APP primarily targets nucleotide metabolism, the hydroxyl derivative shows inhibition of xanthine oxidase (XO), an enzyme involved in purine catabolism. Early studies noted that 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine required purification via ion exchange chromatography to remove contaminants before XO inhibition assays .

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Structural Features : Chlorine substituents at positions 4 and 6, with a methyl group at N1.
  • Synthesis: Prepared via a two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, highlighting its accessibility compared to APP’s more complex metabolic activation .
  • Unlike APP, its chloro groups enable nucleophilic substitutions, broadening its utility in medicinal chemistry .

N⁴-Substituted Derivatives (e.g., Ethyl Carbamate and Ureido Analogues)

  • Modifications: Replacement of the 4-amino group with carbamate or ureido functionalities.
  • Activity Trends: N⁴-alkylamino derivatives synthesized from 4-chloropyrazolo[3,4-d]pyrimidine showed reduced incorporation into nucleic acids but retained antitumor effects, suggesting alternative mechanisms such as protein kinase inhibition .
  • Toxicity Profile : Substitutions at N4 attenuated hepatic toxicity observed in APP, likely due to decreased nucleotide formation .

Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

  • Target Specificity: Derivatives such as 4-(phenylamino)pyrazolo[3,4-d]pyrimidine act as tyrosine kinase inhibitors, contrasting with APP’s broad antimetabolite activity. These compounds disrupt signaling pathways in cancer cells (e.g., EGFR or VEGFR) rather than nucleic acid synthesis .
  • Clinical Relevance: Kinase-targeted analogues often exhibit higher selectivity and lower off-target effects compared to APP, which non-specifically incorporates into RNA .

Key Research Findings and Comparative Data

Table 1: Structural and Functional Comparison of APP and Analogues

Compound Substituents Key Targets Biological Activity Synthesis Route
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (APP) 4-NH₂, 6-SH Nucleotide metabolism, RNA Antitumor (Ehrlich carcinoma) Metabolic activation
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine 4-NH₂, 6-OH Xanthine oxidase Moderate XO inhibition Ion exchange purification
4-Chloro-6-(chloromethyl)-1-methyl derivative 4-Cl, 6-ClCH₂, 1-CH₃ Kinases, nucleic acids Antiviral, antibacterial Two-step synthesis
N⁴-Ureidopyrazolo[3,4-d]pyrimidine 4-NHCONHR Kinases, proteases Antiproliferative Carbamate displacement
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine 4-NHPh Tyrosine kinases Kinase inhibition Cross-coupling reactions

Table 2: Antitumor Efficacy in Select Models

Compound Tumor Model (Efficacy) Synergy with Other Agents Resistance Profile
APP Ehrlich ascites carcinoma (+++) Azaserine, 6-mercaptopurine (+) Cross-resistance in thioguanine-resistant lines
4-Chloro derivatives Broad-spectrum (++) N/A Not reported
N⁴-Alkylamino analogues Hep2 cells (+) 5-Fluorouracil (no synergy) Reduced hepatic toxicity

Mechanistic and Metabolic Insights

  • APP Metabolism: Rapid clearance from serum, with uptake in tumor cells, liver, and spleen. Metabolites include APP-riboside mono-/di-/triphosphates, which accumulate in sensitive tumors .
  • Derivative Metabolism : Chlorinated analogues (e.g., 4-chloro-6-(chloromethyl)) undergo nucleophilic substitutions, yielding metabolites with prolonged half-lives and enhanced tissue penetration .

Biological Activity

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and enzymatic inhibition. This article explores its biological activity, focusing on its anticancer properties, inhibitory effects on specific enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is critical for its biological activity. The presence of the amino and mercapto groups enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties.

Case Study: In Vitro Antitumor Activity

A study evaluated the anticancer effects of a specific derivative (designated as 1a ) against multiple cancer cell lines including A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Comparison
1aA5492.24Doxorubicin: 9.20
1aHepG25.10-
1aMCF-71.74-
1aPC-37.30-

The IC50 values indicate that compound 1a is significantly more effective than doxorubicin in the A549 cell line, suggesting its potential as a novel anticancer agent .

Flow cytometric analysis revealed that compound 1a induces apoptosis in A549 cells at low micromolar concentrations. This mechanism is crucial for its effectiveness as an anticancer agent .

Enzymatic Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes such as Shiga toxin 1 (Stx1).

Inhibition of Shiga Toxin

Research indicates that this compound acts as a potent inhibitor of the RNA-N-glycosidase activity catalyzed by Stx1. It binds uncompetitively to the Stx1-ribosome complex, demonstrating a higher binding affinity compared to adenine .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the biological activity of the compounds. For instance, substituting functional groups can enhance or diminish their inhibitory capabilities against various targets .

Q & A

Basic: What synthetic strategies are commonly employed for 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
The synthesis of derivatives often involves Suzuki-Miyaura cross-coupling reactions. For example, coupling 4-trifluoromethoxyphenylboronic acid or 4-cyanophenylboronic acid with a pyrazolo[3,4-d]pyrimidine precursor (e.g., Compound 21) using Na₂CO₃ as a base. Purification typically requires flash column chromatography (e.g., automated gradient elution with 4→15% MeOH in CH₂Cl₂) followed by preparative RP-HPLC with formic acid/MeCN gradients. Yields range from 27% to 43%, depending on substituent steric and electronic effects .

Basic: How is structural characterization of these compounds performed?

Methodological Answer:
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS. For example:

  • ¹H NMR (DMSO-d₆) reveals ribofuranosyl proton signals (e.g., H-1’ at δ 6.19 ppm) and aromatic protons (e.g., δ 8.29 ppm for H-6).
  • ¹³C NMR identifies key carbons (e.g., C-1’ at δ 88.9 ppm and CF₃ groups at δ 120.60 ppm).
  • HRMS validates molecular formulas (e.g., [M+H]+ calculated 428.1182, observed 428.1204) .

Advanced: How do modifications at the 7-position influence antiparasitic activity and cytotoxicity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that 7-position substituents significantly impact selectivity. For instance:

  • A 4-chlorophenyl group at the 7-position enhances activity against Trypanosoma cruzi (IC₅₀ < 1 µM) without cytotoxicity (CC₅₀ > 64 µM).
  • Replacing the phenyl group with sulfur-containing heterocycles reduces potency by >10-fold.
  • Removal of the 3’-hydroxy group in the ribofuranosyl moiety decreases activity 2–3×, suggesting hydrogen bonding is critical for target engagement .

Advanced: What in vivo models evaluate efficacy against Trypanosoma cruzi?

Methodological Answer:

  • Mouse Model : Male Swiss Webster mice (18–20 g) are infected with 10⁴ blood trypomastigotes (Y strain) via intraperitoneal injection.
  • Treatment Protocol : Compounds (e.g., 44) are administered orally at 25 mg/kg/day for 5 days. Parasitemia is monitored via blood smears, and survival rates are recorded.
  • Outcome Metrics : Compound 44 achieved 99% parasitemia inhibition and 83% survival in treated mice, outperforming benznidazole .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • In Vitro Assay : Incubate compounds with mouse or human liver microsomes (S9 fraction) at 37°C for 60 minutes.
  • Analytical Method : Use LC-MS/MS to quantify parent compound remaining. For example, Compound 44 showed 100% stability in both species, indicating low susceptibility to Phase I/II metabolism .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Toxicity Data : The compound is classified as toxic if swallowed (Risk Code R25).
  • Handling : Use PPE (gloves, lab coat), avoid skin contact (Safety Code S24/25), and work in a fume hood. Store at 2–8°C in airtight containers .

Advanced: How do structural modifications affect selectivity between cancer and normal cells?

Methodological Answer:

  • Antiproliferative Screening : Derivatives like 4l (6-thiol-substituted) exhibit high selectivity for U937 cancer cells (IC₅₀ = 18 µM) vs. normal cells (IC₅₀ > 100 µM).
  • Mechanistic Insight : The pyrazolo[3,4-d]pyrimidine core and thiol substituents disrupt DNA replication in cancer cells, as shown via flow cytometry and DNA-intercalation assays .

Advanced: What strategies mitigate resistance in antiviral applications?

Methodological Answer:

  • Resistance Profiling : Generate rhinovirus mutants via serial passage under subtherapeutic OBR-5-340 (a pyrazolo[3,4-d]pyrimidine inhibitor) concentrations.
  • Derivative Design : Introduce bulky substituents (e.g., trifluoromethyl) at the 3-position to sterically hinder viral capsid protein mutations (e.g., VP1-F116L) distant from the binding pocket .

Basic: How is cytotoxicity evaluated in host cells?

Methodological Answer:

  • Cell Viability Assay : Treat MRC-5SV2 fibroblasts with compounds for 48 hours. Quantify viability via PrestoBlue® fluorescence (ex/em: 560/590 nm).
  • CC₅₀ Calculation : Use nonlinear regression to determine the concentration reducing cell viability by 50%. For example, Compound 44 showed CC₅₀ > 100 µM, indicating low cytotoxicity .

Advanced: How do ABC transporters influence compound efficacy in parasites?

Methodological Answer:

  • Inhibitor Co-treatment : Co-administer verapamil (P-gp inhibitor, 8 µM) with the compound to T. cruzi-infected MRC-5SV2 cells.
  • Outcome : Verapamil increases intracellular drug accumulation by 3×, reducing IC₅₀ from 1.2 µM to 0.4 µM, confirming ABC transporter-mediated efflux as a resistance mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
Reactant of Route 2
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4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

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